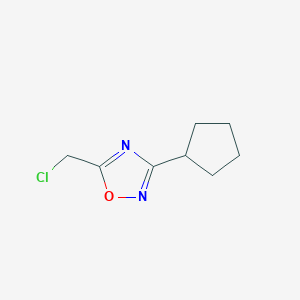![molecular formula C14H17FN2O B2391871 1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one CAS No. 2176843-89-1](/img/structure/B2391871.png)
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a prop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-fluoroaniline with 2-methylpiperazine under controlled conditions to form the intermediate 1-(3-fluorophenyl)-2-methylpiperazine. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the prop-2-en-1-one moiety.
1-(3-Chlorophenyl)-2-methylpiperazine: Substitutes chlorine for fluorine.
1-(3-Fluorophenyl)piperazine: Lacks the methyl group on the piperazine ring.
Uniqueness
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one is unique due to the combination of the fluorophenyl group, the methyl-substituted piperazine ring, and the prop-2-en-1-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
1-[4-(3-fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-3-14(18)17-8-7-16(10-11(17)2)13-6-4-5-12(15)9-13/h3-6,9,11H,1,7-8,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAUSFDCMRXLCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C=C)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)
![[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B2391796.png)


![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2391802.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)


![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)
